N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine moiety, and a thioxomethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through a cyclization reaction.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.
Attachment of the Thioxomethyl Group: The thioxomethyl group is attached using a thiocarbonylation reaction.
Final Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thioxomethyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-(2-pyridyl)piperazinyl)carbonyl]amino}phenyl)acetamide
- N-(4-{[(4-(2-pyridyl)piperazinyl)aminomethyl]amino}phenyl)acetamide
Uniqueness
N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide is unique due to its thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H21N5OS/c1-14(24)20-15-5-7-16(8-6-15)21-18(25)23-12-10-22(11-13-23)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
STAAJIQGEFPLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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